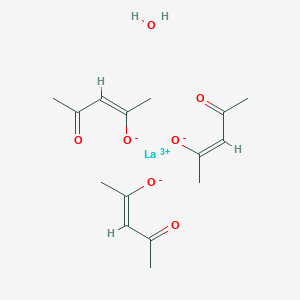
C15H23LaO7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C15H23LaO7 lanthanum acetylacetonate hydrate . This compound is a coordination complex where lanthanum is bonded to three acetylacetonate ligands and one water molecule. It is commonly used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum acetylacetonate hydrate can be synthesized by reacting lanthanum chloride or lanthanum nitrate with acetylacetone in the presence of a base. The reaction typically involves dissolving lanthanum salts in water, followed by the addition of acetylacetone and a base such as sodium hydroxide or ammonium hydroxide. The mixture is then heated to facilitate the reaction, and the product is precipitated out by cooling the solution .
Industrial Production Methods: In industrial settings, the production of lanthanum acetylacetonate hydrate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The final product is usually obtained as a white to pale yellow powder .
Chemical Reactions Analysis
Types of Reactions: Lanthanum acetylacetonate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under certain conditions.
Common Reagents and Conditions:
Oxidation and Reduction: Lanthanum acetylacetonate hydrate is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution: Common reagents for substitution reactions include other diketones or ligands that can displace the acetylacetonate ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new lanthanum complexes with different ligands .
Scientific Research Applications
Lanthanum acetylacetonate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various organic reactions.
Biology: It is used in the preparation of lanthanum-based materials for biological imaging and as a contrast agent in medical imaging.
Medicine: Lanthanum compounds are investigated for their potential use in treating certain medical conditions, such as hyperphosphatemia.
Mechanism of Action
The mechanism of action of lanthanum acetylacetonate hydrate involves its ability to form stable complexes with various ligands. This property is utilized in catalysis, where the compound can facilitate chemical reactions by stabilizing transition states or intermediates. In biological applications, its ability to bind to specific molecules makes it useful for imaging and diagnostic purposes .
Comparison with Similar Compounds
- Cerium acetylacetonate hydrate
- Neodymium acetylacetonate hydrate
- Yttrium acetylacetonate hydrate
Comparison: Lanthanum acetylacetonate hydrate is unique due to its specific coordination chemistry and stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility. For instance, while cerium acetylacetonate hydrate is also used in catalysis, lanthanum acetylacetonate hydrate is preferred in certain reactions due to its higher stability and lower reactivity .
Properties
IUPAC Name |
lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.La.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYNYHXJOOYUDF-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[La+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[La+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23LaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














